molecular formula C7H8BrClN2O2 B11850348 Methyl 6-amino-4-bromopicolinate hydrochloride

Methyl 6-amino-4-bromopicolinate hydrochloride

Cat. No.: B11850348
M. Wt: 267.51 g/mol
InChI Key: JPGKOTBHEOMMIV-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-bromopicolinate hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-bromopicolinate hydrochloride typically involves the following steps:

    Bromination: The starting material, methyl picolinate, undergoes bromination at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amination: The brominated intermediate is then subjected to amination at the 6th position. This can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-bromopicolinate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted picolinates.

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Table 1: Synthesis Pathways

StepReactantReagentConditionProduct
16-Bromopyridine-2-carboxylic acidMethanol + H₂SO₄RefluxMethyl 6-bromopicolinate
2Methyl 6-bromopicolinateEthynyltrimethylsilane + Pd(PPh₃)₄THF/NEt₃Coupled product
3Coupled productSodium azide + CuAAC reactionIn situFinal product

Biological Activities

Methyl 6-amino-4-bromopicolinate hydrochloride exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of methyl 6-amino-4-bromopicolinate demonstrate potent antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal inhibitory concentrations (MIC) indicating strong efficacy .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMIC (mg/dm³)
This compoundPseudomonas aeruginosa<0.125
Acinetobacter baumannii0.25

Anticancer Potential

The compound has been explored for its anticancer properties. It functions as a modulator of chromatin remodeling, targeting specific proteins involved in cancer progression. Inhibitors binding to SMARCA2 and SMARCA4 have shown promise in preclinical models for solid tumors, including lung and pancreatic cancers .

Synthesis and Characterization

A detailed study involved the synthesis of a series of derivatives from methyl 6-amino-4-bromopicolinate, showcasing their potential as novel anticancer agents. The compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures .

Therapeutic Applications in Cancer Treatment

In a preclinical trial, compounds derived from methyl 6-amino-4-bromopicolinate were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-bromopicolinate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-amino-4-fluoropicolinate: Contains a fluorine atom at the 4th position.

    Methyl 6-amino-4-iodopicolinate: Contains an iodine atom at the 4th position.

Uniqueness

Methyl 6-amino-4-bromopicolinate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Biological Activity

Methyl 6-amino-4-bromopicolinate hydrochloride (MABP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and its role in various biochemical pathways. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

MABP is characterized by the molecular formula C7H7BrN2O2C_7H_7BrN_2O_2 and features a brominated picolinate structure. Its unique structure contributes to its biological properties, particularly in inhibiting certain enzymes and bacterial growth.

Biological Activity Overview

MABP exhibits several notable biological activities, primarily related to its antibacterial properties. The following sections detail its mechanisms of action, efficacy against various pathogens, and relevant case studies.

1. Antibacterial Activity

MABP has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated that MABP possesses Minimum Inhibitory Concentration (MIC) values that indicate its potency:

Bacterial Strain MIC (μM)
Pseudomonas aeruginosa0.29 - 2.34
Acinetobacter baumannii<0.125
Escherichia coli0.5

These findings suggest that MABP is effective against multidrug-resistant strains, making it a candidate for further development as an antibiotic .

The mechanism by which MABP exerts its antibacterial effects involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. MABP has been shown to restore the efficacy of other antibiotics when used in combination therapies:

  • Synergistic Effects : In combination with meropenem, MABP demonstrated enhanced antibacterial activity against clinical isolates of NDM-1-producing bacteria, significantly lowering MIC values compared to meropenem alone .

3. Case Studies

Several studies have explored the biological activity of MABP in clinical and laboratory settings:

  • Study on Efficacy Against Resistant Strains : A recent study evaluated MABP's effectiveness against various resistant strains of bacteria. The results indicated that MABP not only inhibited bacterial growth but also had a synergistic effect with existing antibiotics, suggesting its potential role in treating infections caused by resistant organisms .
  • In Vivo Toxicity Assessment : Another important aspect of MABP's profile includes its toxicity assessment in animal models. Preliminary results indicate low acute toxicity levels, making it a safer alternative for further pharmaceutical development .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

methyl 6-amino-4-bromopyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)5-2-4(8)3-6(9)10-5;/h2-3H,1H3,(H2,9,10);1H

InChI Key

JPGKOTBHEOMMIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Br)N.Cl

Origin of Product

United States

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